Alvespimycin hydrochloride, also known as KOS-1022 or 17-DMAG, is a small molecule currently being investigated in scientific research for its potential as a cancer therapeutic. Its primary mechanism of action lies in its ability to inhibit Heat Shock Protein 90 (HSP90) [].
HSP90 is a molecular chaperone protein that plays a crucial role in the folding, stabilization, and function of various client proteins. These client proteins often include oncogenes, or cancer-promoting proteins, that are essential for tumor cell survival and proliferation []. By inhibiting HSP90, Alvespimycin hydrochloride disrupts the proper folding and function of these client proteins, leading to their degradation and ultimately, cancer cell death [].
The potential of Alvespimycin hydrochloride as an anti-cancer agent is being explored in various scientific research settings:
Researchers are investigating the effectiveness of combining Alvespimycin hydrochloride with other chemotherapeutic drugs or targeted therapies. The rationale behind this approach is that by targeting multiple pathways essential for cancer cell survival, the combination could lead to a more potent therapeutic effect [, ].
Cancer cells can develop resistance to conventional therapies. Studies are exploring whether Alvespimycin hydrochloride can help overcome this resistance by targeting HSP90, a protein involved in the survival of cancer cells with mutations in other pathways [].
Research is ongoing to determine the efficacy of Alvespimycin hydrochloride against specific types of cancer. These studies aim to identify cancers that are particularly dependent on HSP90 for survival, potentially leading to more personalized treatment options [].
Alvespimycin hydrochloride, also known as 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin), is a potent inhibitor of heat shock protein 90 (HSP90). It is a derivative of the benzoquinone antibiotic geldanamycin and is characterized by its water-solubility, making it suitable for various therapeutic applications. The chemical formula for alvespimycin hydrochloride is CHClNO, and it has a molecular weight of approximately 653.21 g/mol. This compound has shown significant potential in treating various cancers, including ovarian, prostate, melanoma, and non-small-cell lung cancer, due to its ability to disrupt the function of oncogenic proteins by inhibiting HSP90 .
Alvespimycin hydrochloride binds competitively to the ATP-binding pocket of HSP90, preventing ATP hydrolysis, a crucial step for HSP90 function []. This disrupts the chaperone activity of HSP90, leading to the degradation of its client proteins, many of which are essential for cancer cell survival and proliferation [, ]. Examples of such client proteins include kinases and transcription factors involved in cell cycle regulation and signal transduction [].
Alvespimycin hydrochloride primarily functions through its interaction with the ATP-binding site of HSP90. This binding leads to the inhibition of HSP90's chaperone function, which is critical for the proper folding and stability of numerous client proteins involved in cancer progression. The compound undergoes redox cycling catalyzed by cytochrome P450 enzymes, resulting in the formation of reactive quinones and hydroquinones. These metabolic products can further interact with cellular macromolecules, potentially enhancing its anticancer activity .
Alvespimycin hydrochloride exhibits a range of biological activities primarily through its action as an HSP90 inhibitor. By targeting HSP90, it promotes the degradation of various client proteins that are often overexpressed or mutated in tumors, such as BRAF, Her-2, and EGFR. The compound has demonstrated an IC50 value of approximately 62 nM in inhibiting HSP90 activity. Furthermore, alvespimycin enhances the efficacy of other treatments by increasing the sensitivity of cancer cells to therapies like telomerase inhibition .
The synthesis of alvespimycin hydrochloride involves several steps starting from geldanamycin. Key steps include:
The synthetic pathway typically employs organic solvents and requires careful control of reaction conditions to ensure high yield and purity .
Alvespimycin hydrochloride is primarily investigated for its applications in oncology as an antitumor agent. Its notable applications include:
Interaction studies have shown that alvespimycin hydrochloride can significantly alter the pharmacodynamics of other anticancer agents. For instance, it has been found to enhance the activity of telomerase inhibitors in preclinical models. Additionally, studies indicate that alvespimycin has minimal protein binding and low metabolic liability compared to other HSP90 inhibitors, making it a promising candidate for clinical use .
Alvespimycin hydrochloride shares structural and functional similarities with several other compounds that inhibit HSP90. Notable similar compounds include:
Compound Name | Mechanism | Unique Features |
---|---|---|
Tanespimycin | HSP90 inhibitor | Higher metabolic liability; less water-soluble |
IPI-504 | HSP90 inhibitor | More potent but associated with higher toxicity |
PU-H71 | HSP90 inhibitor | Exhibits selectivity for certain tumor types |
Uniqueness: Alvespimycin hydrochloride stands out due to its improved pharmacokinetic properties such as higher water solubility, reduced hepatotoxicity, and enhanced oral bioavailability compared to its predecessors like tanespimycin .
Alvespimycin hydrochloride, chemically known as 17-dimethylaminoethylamino-17-demethoxygeldanamycin hydrochloride, represents a significant advancement in the semi-synthetic modification of geldanamycin [1] [2]. The compound is derived through nucleophilic substitution at the 17-position of geldanamycin, where the methoxy group serves as a vinylogous ester leaving group that exhibits inherent reactivity toward nucleophilic attack [3].
The semi-synthetic pathway involves the addition-elimination mechanism at the C-17 position of the geldanamycin benzoquinone moiety [4] [5]. This transformation proceeds through initial 1,4-Michael conjugate addition of 2-dimethylaminoethylamine to the benzoquinone system, followed by elimination to restore aromaticity. The synthetic procedure typically employs geldanamycin as the starting material dissolved in 1,2-dichloroethane, with the addition of 2-dimethylaminoethylamine at room temperature [6]. The reaction progress can be monitored by thin-layer chromatography, as geldanamycin exhibits a characteristic bright yellow color while the product alvespimycin displays a distinctive purple coloration [7].
The conversion follows a well-established synthetic route where 0.2 millimoles of 2-dimethylaminoethylamine is added to a solution containing 0.1 millimoles of geldanamycin in 4 milliliters of 1,2-dichloroethane [6]. The mixture is stirred at 20 degrees Celsius until complete consumption of the starting material, as indicated by thin-layer chromatographic analysis. Product purification is achieved through flash chromatography or reversed-phase high-pressure liquid chromatography, yielding alvespimycin as a purple solid [6].
This semi-synthetic approach offers several advantages over total synthesis, including improved efficiency, reduced synthetic complexity, and utilization of the natural product scaffold that has been optimized through biosynthetic evolution. The methodology has enabled the preparation of a library of over sixty 17-alkylamino-17-demethoxygeldanamycin analogues for structure-activity relationship studies [4].
The construction of the 19-membered macrolactam ring system presents significant synthetic challenges that are characteristic of macrocyclic natural product synthesis [8] [9]. The primary difficulties stem from the thermodynamic and kinetic factors that favor competing intermolecular reactions over the desired intramolecular cyclization [10] [11].
The macrocyclization process encounters several fundamental obstacles. First, the ring-closing reaction involves the formation of bonds between functional groups that must be positioned in close proximity despite the conformational flexibility of the linear precursor [9]. The entropy penalty associated with constraining a flexible linear molecule into a cyclic conformation significantly reduces the effective molarity of the reactive termini [12]. Additionally, the competing intermolecular polymerization reactions become increasingly problematic as the concentration of the cyclization precursor increases [13].
Temperature effects play a crucial role in macrocyclic formation efficiency. Higher temperatures increase molecular motion and conformational flexibility, which can either facilitate or hinder ring closure depending on the specific structural features of the precursor [14]. The optimal temperature represents a balance between providing sufficient thermal energy for bond formation while minimizing unproductive conformational changes that separate the reactive termini.
Solvent selection profoundly influences macrocyclization success. Polar protic solvents can stabilize charged intermediates and facilitate proton transfer processes, while aprotic solvents may favor different reaction pathways [12]. The solvent also affects the conformational preferences of the linear precursor through solvation of polar functional groups and hydrophobic interactions.
The high dilution principle has emerged as a fundamental strategy for promoting intramolecular cyclization over intermolecular polymerization [15] [16]. This approach reduces the probability of bimolecular encounters between different molecules while maintaining the effective concentration for unimolecular cyclization. Typical concentrations for macrocyclization reactions range from 0.001 to 0.01 molar, with some systems requiring even greater dilution [9].
Strategic use of protecting groups becomes essential for successful macrocyclization. These groups serve multiple functions: they prevent unwanted side reactions during ring formation, modulate the conformational preferences of the linear precursor, and can be designed to direct the cyclization toward the desired regioisomer [8]. The timing of protecting group installation and removal must be carefully orchestrated to maintain synthetic efficiency.
Comprehensive structure-activity relationship studies have revealed that modifications at the 17-position of geldanamycin significantly influence both biological activity and pharmacological properties [5] [17] [18]. The 17-position represents a critical site for optimization due to its exposure to the solvent environment when the molecule is bound to heat shock protein 90, allowing for extensive structural modifications without disrupting the core protein-ligand interactions [19].
The replacement of the 17-methoxy group with various amino substituents has yielded compounds with enhanced water solubility and improved pharmacological profiles compared to the parent geldanamycin [4] [18]. Systematic studies examining over sixty 17-alkylamino derivatives have established key structural requirements for maintaining heat shock protein 90 binding affinity while improving drug-like properties [4].
Compounds bearing rigid cyclic arms at the 17-position, such as piperidyl and cyclohexyl groups, demonstrate superior potency compared to flexible aliphatic chains [5]. The presence of hydrogen bond acceptor functionality, particularly carbonyl groups, within the 17-substituent enhances binding affinity and cellular activity. Optimal lipophilicity values, as measured by calculated logarithmic partition coefficients around 3, correlate with improved cellular penetration and biological activity [5].
The stereochemistry of substituents at the 17-position significantly affects biological activity. Studies with tetrahydrofurfurylamino derivatives have shown that the 2'-S configuration exhibits markedly superior activity compared to the corresponding 2'-R and 2'-S,R epimers [20]. This stereochemical preference suggests specific spatial requirements for optimal heat shock protein 90 binding.
Linear alkyl chains of varying lengths have been extensively investigated to determine optimal spacing between the geldanamycin core and terminal functional groups [21]. Compounds with 3,6-dioxa-8-aminooctanediamino linkers have shown promising activity, with the most potent derivative exhibiting an inhibitory concentration of 1.5 micromolar against MDA-MB-231 breast cancer cells and a dissociation constant of 1.14 micromolar for heat shock protein 90 binding [21].
The incorporation of polar functional groups at the terminus of 17-substituents has proven effective for enhancing water solubility without compromising biological activity. Phosphate esters and quaternary ammonium salts represent successful examples of this approach [20] [6]. These modifications address the formulation challenges associated with the poor aqueous solubility of geldanamycin while maintaining the essential pharmacophoric elements.
Structure-activity relationship studies have also revealed that modifications affecting the overall molecular conformation can significantly impact activity [22]. Compounds that promote adoption of the closed "C-clamp" conformation, which resembles the protein-bound state, generally exhibit enhanced potency compared to those favoring extended conformations [22] [14].
The analytical characterization of synthetic intermediates in alvespimycin hydrochloride synthesis requires sophisticated spectroscopic and chromatographic techniques to ensure structural verification and purity assessment [23] [24] [25]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, providing detailed information about molecular connectivity and stereochemistry [26] [24].
Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that allow for unambiguous identification of synthetic intermediates [24]. The ansamycin core structure exhibits distinctive chemical shifts, including the aromatic protons of the benzoquinone moiety appearing in the 6.5-7.0 parts per million region, and the characteristic methyl groups of the macrocyclic backbone displaying well-resolved signals between 1.0-2.5 parts per million [24]. The 17-position substituent introduction can be readily monitored through the appearance of new signals corresponding to the dimethylaminoethyl chain.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly useful for confirming the substitution pattern of the benzoquinone ring system and the stereochemistry of the macrocyclic backbone [24]. The carbonyl carbons of the quinone moiety typically appear around 180-190 parts per million, while the aliphatic carbons of the ansa chain show characteristic chemical shifts that reflect their local chemical environment [26].
High-resolution mass spectrometry serves as an essential tool for molecular formula confirmation and detection of synthetic impurities [23] [27]. Electrospray ionization mass spectrometry has proven particularly effective for analyzing geldanamycin derivatives, providing both molecular ion peaks and characteristic fragmentation patterns that aid in structural verification [23]. The molecular ion for alvespimycin appears at mass-to-charge ratio 617 (M+H)+, with characteristic fragment ions corresponding to loss of the dimethylaminoethyl substituent [27].
High-performance liquid chromatography analysis enables both purity assessment and enantiomeric analysis of synthetic intermediates [28] [20]. Reversed-phase chromatography using C18 stationary phases with acetonitrile-water mobile phases provides excellent separation of geldanamycin derivatives [28]. The characteristic ultraviolet absorption at 254 nanometers allows for sensitive detection, while the distinct purple coloration of 17-amino derivatives provides visual confirmation of successful substitution [28].
Liquid chromatography-tandem mass spectrometry has emerged as a powerful technique for metabolite identification and structural characterization of oxidative transformation products [29]. This approach has proven particularly valuable for characterizing the biotransformation pathways of alvespimycin, revealing hydroxylation and demethylation products that provide insights into the metabolic stability of synthetic intermediates [29].
Infrared spectroscopy provides valuable functional group identification, particularly for monitoring the conversion of starting materials to products [24]. The characteristic carbonyl stretching frequencies of the quinone moiety appear around 1650-1700 wavenumbers, while the formation of the 17-amino derivative can be confirmed through the appearance of nitrogen-hydrogen stretching vibrations around 3300-3500 wavenumbers [27].
X-ray crystallography, when suitable crystals can be obtained, provides definitive structural confirmation including absolute stereochemistry [22] [30]. Crystal structures of geldanamycin derivatives have revealed important conformational information, including the tendency of 19-substituted analogues to adopt closed cis-amide conformations in the solid state, contrasting with the trans-amide conformations observed for unsubstituted compounds [22].